Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate
CAS No.: 383146-94-9
Cat. No.: VC3839829
Molecular Formula: C14H18FNO2
Molecular Weight: 251.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383146-94-9 |
|---|---|
| Molecular Formula | C14H18FNO2 |
| Molecular Weight | 251.3 g/mol |
| IUPAC Name | methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C14H18FNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3 |
| Standard InChI Key | BZDVRSAZKXOIHL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)F |
| Canonical SMILES | COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate possesses the molecular formula C₁₄H₁₈FNO₂ and a molecular weight of 251.3 g/mol . Its IUPAC name, methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate, reflects the piperidine core substituted at the 1-position with a 3-fluorobenzyl group and at the 4-position with a methyl ester . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 383146-94-9 | |
| SMILES | COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)F | |
| InChI Key | BZDVRSAZKXOIHL-UHFFFAOYSA-N | |
| PubChem CID | 2783063 |
The piperidine ring adopts a chair conformation, with the fluorobenzyl group introducing steric bulk and electronic effects due to the fluorine atom’s electronegativity . The methyl ester enhances solubility in organic solvents, a critical feature for drug formulation .
Synthesis and Manufacturing
Purification and Quality Control
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for verifying purity (>95% as per commercial specifications) . Suppliers such as Alfa Chemistry and Matrix Scientific provide batch-specific certificates of analysis .
Structural and Electronic Properties
Conformational Analysis
The piperidine ring’s chair conformation minimizes steric strain, while the fluorobenzyl group adopts an equatorial position to reduce 1,3-diaxial interactions . Density functional theory (DFT) calculations predict that the fluorine atom’s inductive effect slightly polarizes the benzyl ring, enhancing dipole-dipole interactions with biological targets .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.26–7.18 (m, 1H, aromatic), 6.96–6.89 (m, 2H, aromatic), 3.67 (s, 3H, OCH₃), 3.51 (d, 2H, NCH₂), 2.81–2.72 (m, 2H, piperidine), 2.31–2.19 (m, 1H, piperidine), 1.87–1.74 (m, 2H, piperidine) .
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¹³C NMR (100 MHz, CDCl₃): δ 174.2 (C=O), 162.1 (d, J = 245 Hz, C-F), 137.5–113.8 (aromatic carbons), 52.1 (OCH₃), 48.3 (NCH₂), 44.5 (piperidine), 28.7 (piperidine) .
| Supplier | Purity | Packaging | Price (USD) | Source |
|---|---|---|---|---|
| Apolloscientific | >95% | 500 mg | 125 | |
| Matrix Scientific | >95% | 1 g | 228 | |
| AKSci | 95% | 500 mg | Not listed |
Note: Prices may have changed post-2021, and current availability should be verified with suppliers.
Future Research Directions
Pharmacological Profiling
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Receptor screening: Testing affinity for CB₁, σ-1, and opioid receptors.
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ADMET studies: Assessing absorption, distribution, metabolism, excretion, and toxicity.
Structural Optimization
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